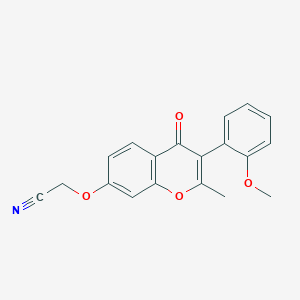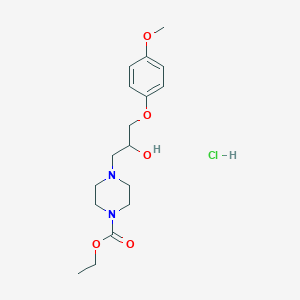
4-Amino-N-cyclohexyl-1-cyclopentyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-N-cyclohexyl-1-cyclopentyl-1H-pyrazole-5-carboxamide, commonly known as ACPD, is a chemical compound that has gained significant attention in the field of scientific research. ACPD is a potent and selective agonist of the metabotropic glutamate receptor, which is a type of G protein-coupled receptor that plays an important role in the regulation of neuronal excitability and synaptic plasticity. ACPD has been widely used as a tool compound to investigate the function of metabotropic glutamate receptors and their involvement in various physiological and pathological processes.
作用機序
The mechanism of action of ACPD involves its binding to the metabotropic glutamate receptor, which activates a cascade of intracellular signaling pathways that modulate neuronal excitability and synaptic plasticity. ACPD is a selective agonist of the group I metabotropic glutamate receptor, which stimulates the production of inositol triphosphate and diacylglycerol, leading to the activation of protein kinase C and the release of calcium from intracellular stores.
Biochemical and Physiological Effects:
ACPD has been shown to have a wide range of biochemical and physiological effects, depending on the specific receptor subtype and the cellular context. ACPD has been shown to enhance synaptic transmission and induce long-term potentiation in the hippocampus, a brain region involved in learning and memory. ACPD has also been shown to modulate pain processing in the spinal cord and the brainstem, and to have potential therapeutic applications in the treatment of chronic pain. ACPD has also been shown to modulate the release of dopamine and other neurotransmitters in the brain, and to have potential applications in the treatment of drug addiction and other psychiatric disorders.
実験室実験の利点と制限
ACPD has several advantages for use in lab experiments, including its high potency and selectivity for metabotropic glutamate receptors, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, ACPD also has some limitations, including its short half-life in vivo, its potential for non-specific effects at high concentrations, and the need for careful control of experimental conditions to avoid confounding factors.
将来の方向性
There are several future directions for research on ACPD and its role in physiological and pathological processes. One direction is to investigate the potential therapeutic applications of ACPD in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, which are characterized by dysfunction of glutamatergic neurotransmission. Another direction is to investigate the interaction of metabotropic glutamate receptors with other neurotransmitter systems, and to identify novel compounds that can modulate these interactions. Finally, there is a need for further investigation of the signaling pathways downstream of metabotropic glutamate receptors, and their role in the regulation of neuronal function and behavior.
合成法
The synthesis of ACPD involves several steps, including the reaction of cyclopentanone with cyclohexylamine to form N-cyclohexylcyclopentanone, which is then reacted with hydrazine hydrate to form N-cyclohexylcyclopentanone hydrazone. The hydrazone is then reacted with acetic anhydride to form N-cyclohexylcyclopentanone hydrazone acetate, which is further reacted with 4-aminobenzoic acid to form ACPD.
科学的研究の応用
ACPD has been extensively used in scientific research to investigate the function of metabotropic glutamate receptors in various physiological and pathological processes, including synaptic transmission, synaptic plasticity, learning and memory, pain processing, drug addiction, and neurodegenerative diseases. ACPD has also been used to study the interaction of metabotropic glutamate receptors with other neurotransmitter systems, such as the dopamine and opioid systems.
特性
IUPAC Name |
4-amino-N-cyclohexyl-2-cyclopentylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c16-13-10-17-19(12-8-4-5-9-12)14(13)15(20)18-11-6-2-1-3-7-11/h10-12H,1-9,16H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJOKKHFFPYPNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=NN2C3CCCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2800241.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide](/img/structure/B2800242.png)
![(E)-4-((4-fluorophenyl)sulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)butanamide](/img/structure/B2800244.png)
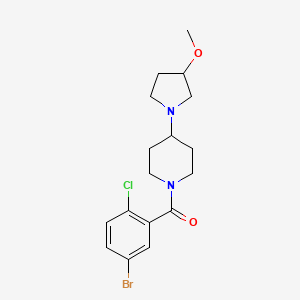
![3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride](/img/structure/B2800246.png)
![(E)-2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2800248.png)

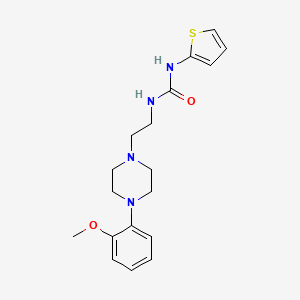
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2800251.png)
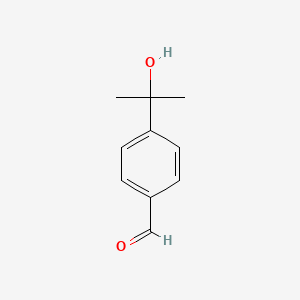
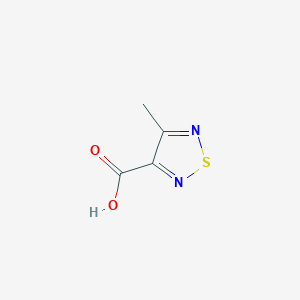
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate](/img/structure/B2800258.png)
